Cas no 533871-77-1 (4-(azepane-1-sulfonyl)-N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

4-(azepane-1-sulfonyl)-N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide structure
533871-77-1 structure
Product Name:4-(azepane-1-sulfonyl)-N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide
CAS No:533871-77-1
MF:C27H34N4O7S
MW:558.646465778351
CID:5932205
PubChem ID:3672167
Update Time:2025-10-29

4-(azepane-1-sulfonyl)-N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(azepane-1-sulfonyl)-N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide
    • Benzamide, 4-[(hexahydro-1H-azepin-1-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-
    • 4-(azepane-1-sulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
    • AKOS024583721
    • Oprea1_828192
    • 4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
    • 533871-77-1
    • F0559-0322
    • 4-(azepan-1-ylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
    • Inchi: 1S/C27H34N4O7S/c1-4-35-22-17-20(18-23(36-5-2)24(22)37-6-3)26-29-30-27(38-26)28-25(32)19-11-13-21(14-12-19)39(33,34)31-15-9-7-8-10-16-31/h11-14,17-18H,4-10,15-16H2,1-3H3,(H,28,30,32)
    • InChI Key: BMTNLDJHVMANPA-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2=CC(OCC)=C(OCC)C(OCC)=C2)O1)(=O)C1=CC=C(S(N2CCCCCC2)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 558.21482061g/mol
  • Monoisotopic Mass: 558.21482061g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 39
  • Rotatable Bond Count: 11
  • Complexity: 841
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 142Ų

Experimental Properties

  • Density: 1.277±0.06 g/cm3(Predicted)
  • pka: 9.76±0.70(Predicted)

4-(azepane-1-sulfonyl)-N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide Pricemore >>

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Additional information on 4-(azepane-1-sulfonyl)-N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide

Introduction to 4-(Azepane-1-sulfonyl)-N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide (CAS No. 533871-77-1)

4-(Azepane-1-sulfonyl)-N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide (CAS No. 533871-77-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a sulfonyl group attached to an azepane ring and a triethoxyphenyl moiety linked to an oxadiazole ring. These structural elements contribute to its potential therapeutic applications and biological activities.

The sulfonyl group is a key functional group in many biologically active compounds, often enhancing their solubility and metabolic stability. The azepane ring, a seven-membered nitrogen-containing heterocycle, is known for its ability to form stable complexes with various biological targets. The trioxyphenyl moiety, with its three ethoxy substituents, adds significant hydrophobicity and electronic effects to the molecule, which can influence its binding affinity and selectivity for specific receptors.

Recent studies have explored the potential of 4-(Azepane-1-sulfonyl)-N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. Research has shown that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory effects, 4-(Azepane-1-sulfonyl)-N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide has also been investigated for its potential as an antitumor agent. Preclinical studies have demonstrated that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit the PI3K/Akt pathway and activate the p53-dependent apoptotic pathway in various cancer cell lines.

The pharmacokinetic properties of 4-(Azepane-1-sulfonyl)-N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide have also been studied extensively. It has been found to exhibit good oral bioavailability and a favorable pharmacokinetic profile in animal models. This suggests that it could be developed into an orally administered drug with a broad therapeutic window.

Furthermore, the compound's safety profile has been evaluated in preclinical toxicity studies. These studies have shown that 4-(Azepane-1-sulfonyl)-N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects on major organs such as the liver and kidneys.

In conclusion, 4-(Azepane-1-sulfonyl)-N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide (CAS No. 533871-77-1) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in the fields of medicinal chemistry and pharmaceutical research. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical potential.

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